molecular formula C13H10Cl2N8O2 B11554057 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11554057
M. Wt: 381.2 g/mol
InChI Key: LDYRDBAYBSMSRX-YAXRCOADSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is then introduced via a 1,3-dipolar cycloaddition reaction, often using azides and alkynes as starting materials. The final step involves the condensation of the triazole derivative with a hydrazide compound in the presence of a suitable catalyst to form the carbohydrazide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can regenerate the amino group.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its specific combination of functional groups and the resulting chemical reactivity and biological activity. Similar compounds include:

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Oxadiazole derivatives: Studied for their potential as energetic materials and pharmaceuticals.

    Hydrazide derivatives: Explored for their use in medicinal chemistry as potential drug candidates.

Properties

Molecular Formula

C13H10Cl2N8O2

Molecular Weight

381.2 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H10Cl2N8O2/c1-6-10(23(22-18-6)12-11(16)20-25-21-12)13(24)19-17-5-7-2-3-8(14)4-9(7)15/h2-5H,1H3,(H2,16,20)(H,19,24)/b17-5+

InChI Key

LDYRDBAYBSMSRX-YAXRCOADSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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